Merbarone

Übersicht

Beschreibung

Merbarone is a thiobarbituric derivative known for its potent inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in inhibiting the catalytic activity of topoisomerase II without causing DNA cleavage .

Wissenschaftliche Forschungsanwendungen

Merbaron wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Verwendet als Modellverbindung, um die Hemmung der Topoisomerase II und ihre Auswirkungen auf die DNA-Topologie zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose in Krebszellen durch die Hemmung der Topoisomerase II.

5. Wirkmechanismus

Merbaron entfaltet seine Wirkung durch Hemmung der katalytischen Aktivität der Topoisomerase II. Es blockiert die Fähigkeit des Enzyms, DNA zu spalten, wodurch die Entspannung der superhelikalen DNA verhindert wird, die für die Replikation und Transkription notwendig ist. Diese Hemmung führt zur Akkumulation von DNA-Schäden und induziert letztendlich Apoptose in Krebszellen . Im Gegensatz zu anderen Topoisomerase-II-Inhibitoren interkaliert Merbaron nicht in die DNA oder bindet im kleinen Graben, wodurch sein Wirkmechanismus einzigartig ist .

Wirkmechanismus

Target of Action

Merbarone primarily targets DNA topoisomerase II (TOP2) . TOP2 is a conserved regulator of chromatin topology that catalyzes reversible DNA double-strand breaks (DSBs) and is essential for maintaining genomic integrity during vital cellular processes such as transcription, replication, and cell division .

Mode of Action

This compound acts as a catalytic inhibitor of TOP2 . It specifically blocks the cleavage of the substrate DNA helix by TOP2 , preventing the formation of the TOP2–DNA cleavage complex . This action substantially decreases the catalytic activity of TOP2 .

Biochemical Pathways

The inhibition of TOP2 by this compound affects the enzyme’s ability to relieve the superhelical state of genomic DNA or disentangle interlinked chromosomes . This action can lead to the accumulation of double-strand breaks, causing cell death .

Result of Action

This compound’s inhibition of TOP2 leads to a decrease in the enzyme’s catalytic activity, resulting in no DNA cleavage . This action can strongly inhibit cancer cell proliferation . It’s also noted that this compound confusingly induces dna breaks and causes s and g2/m arrest with an undefined mechanism of action to date .

Biochemische Analyse

Biochemical Properties

Merbarone interacts with TopoII, an enzyme that plays a crucial role in DNA replication and transcription . It does not prevent the association of the enzyme with DNA, but blocks TopoII DNA cleavage . This interaction with TopoII is key to its biochemical activity.

Cellular Effects

This compound’s interaction with TopoII leads to the inhibition of DNA replication and transcription, which in turn affects cell proliferation. This makes it a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking TopoII DNA cleavage . This prevents the normal functioning of the enzyme, leading to the inhibition of DNA replication and transcription .

Metabolic Pathways

Given its interaction with TopoII, it’s likely that it affects the metabolic pathways related to DNA replication and transcription .

Transport and Distribution

Given its interaction with TopoII, it’s likely that it’s transported to the nucleus where it can interact with the enzyme .

Subcellular Localization

This compound is likely localized in the nucleus given its interaction with TopoII, an enzyme that is found in the nucleus and is involved in DNA replication and transcription .

Vorbereitungsmethoden

Merbaron kann durch eine einfache Reaktion von 2-Thiobarbitursäure und Phenylisocyanat synthetisiert werden. Die Reaktion wird typischerweise in Pyridin bei Temperaturen von 75 bis 85 °C für etwa 4 Stunden durchgeführt, wobei Merbaron in einer Ausbeute von etwa 64 % entsteht . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Merbaron unterliegt hauptsächlich Reaktionen, die seine funktionellen Gruppen betreffen. Zu den wichtigsten Reaktionen gehören:

Substitutionsreaktionen: Die Phenylgruppe in Merbaron kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Der Thiobarbitursäure-Kern kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren, obwohl diese Reaktionen in praktischen Anwendungen weniger häufig sind.

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren oder Basen für die Hydrolyse und verschiedene Elektrophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, beinhalten aber oft Modifikationen der Phenyl- oder Thiobarbitursäure-Einheiten.

Vergleich Mit ähnlichen Verbindungen

Merbaron wird oft mit anderen Topoisomerase-II-Inhibitoren wie Etoposide, Doxorubicin und Mitoxantron verglichen. Während diese Verbindungen ebenfalls auf die Topoisomerase II abzielen, wirken sie als „Gifte“, indem sie den DNA-Topoisomerase-II-Spaltungskomplex stabilisieren, was zu einer erhöhten DNA-Schädigung führt. Im Gegensatz dazu wirkt Merbaron als katalytischer Inhibitor, der die Aktivität des Enzyms blockiert, ohne DNA-Spaltung zu verursachen . Dieser Unterschied macht Merbaron zu einem wertvollen Werkzeug bei der Untersuchung der verschiedenen Mechanismen der Topoisomerase-II-Hemmung und der Entwicklung neuer Therapeutika.

Zu den ähnlichen Verbindungen gehören:

- Etoposide

- Doxorubicin

- Mitoxantron

- Aclarubicin

Jede dieser Verbindungen hat einzigartige Eigenschaften und Wirkmechanismen, aber Merbarons Fähigkeit, die Topoisomerase II zu hemmen, ohne DNA-Spaltung zu verursachen, hebt sie hervor .

Eigenschaften

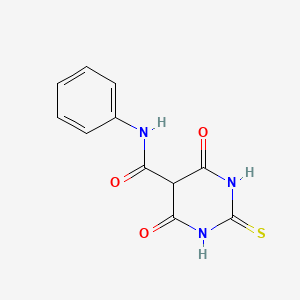

IUPAC Name |

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCFMKMOFFIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031567 | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |

| Record name | MERBARONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

97534-21-9 | |

| Record name | Merbarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merbarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERBARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

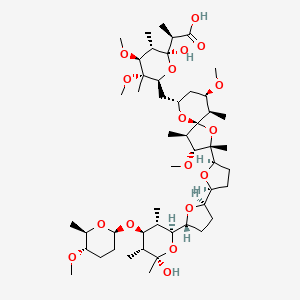

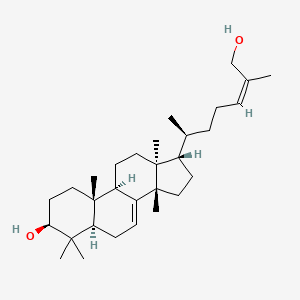

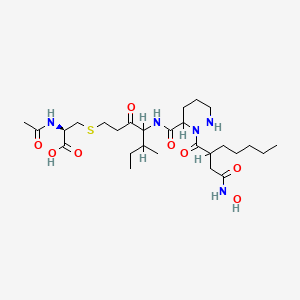

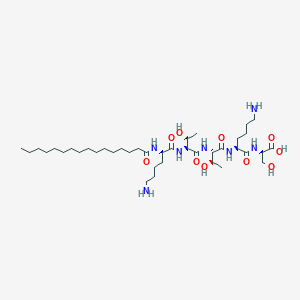

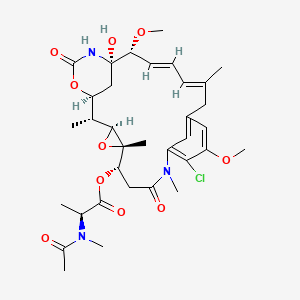

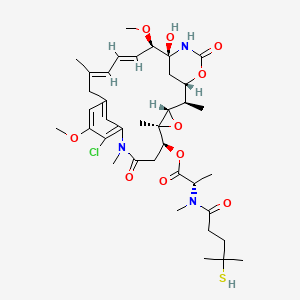

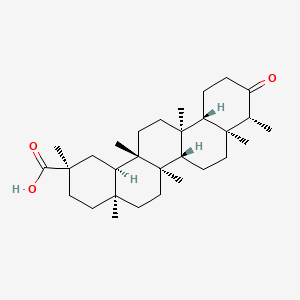

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.